![molecular formula C17H17NO4 B311911 N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B311911.png)
N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is a member of benzodioxoles.
Scientific Research Applications
1. Potential in Pesticide Development
N-derivatives of related compounds, like 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized for their potential as pesticides. These derivatives have been studied using X-ray powder diffraction to understand their structural properties, crucial for their application in pesticide development (Olszewska, Tarasiuk, & Pikus, 2011).
2. Exploration in Anticonvulsant Activity
Research has been conducted on the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives to evaluate their anticonvulsant activity. These studies involve complex organic synthesis methods and molecular docking to predict activity in anticonvulsant models (El Kayal et al., 2022).
3. Antioxidant and Anti-inflammatory Properties
A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown promise in various assays, suggesting their potential in therapeutic applications (Koppireddi et al., 2013).
4. α-Glucosidase Inhibitory Activity
Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has also revealed their α-glucosidase inhibitory activity. These compounds have demonstrated varying degrees of effectiveness in inhibiting this enzyme, which is significant for applications in diabetes management (Koppireddi et al., 2014).
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO4/c1-11-3-5-14(12(2)7-11)20-9-17(19)18-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
FSGKMSJYQKDZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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